Chemical structure and properties of 5-Isopropylidene-2-methyl-2-vinyltetrahydrofuran
Chemical structure and properties of 5-Isopropylidene-2-methyl-2-vinyltetrahydrofuran
This guide provides an in-depth technical analysis of 5-Isopropylidene-2-methyl-2-vinyltetrahydrofuran , a specialized monoterpene ether.[1] While often overshadowed by its structural isomer, anhydrolinalool oxide (the isopropenyl form), this compound represents a distinct chemical entity with unique stereochemical and reactivity profiles relevant to fragrance chemistry and organic synthesis.[1]
CAS Registry Number: 67304-14-7 (Isopropylidene isomer) | Related CAS: 13679-86-2 (Isopropenyl isomer/Anhydrolinalool oxide)[1]
Executive Summary
5-Isopropylidene-2-methyl-2-vinyltetrahydrofuran is a bicyclic-like furanoid terpene characterized by a tetrahydrofuran core substituted with a vinyl group, a methyl group, and an exocyclic isopropylidene moiety.[1][2] It is chemically significant as a thermodynamic isomer of anhydrolinalool oxide (5-isopropenyl-2-methyl-2-vinyltetrahydrofuran).[1]
In the context of drug development and fragrance chemistry, this molecule serves as a high-value probe for structure-activity relationship (SAR) studies involving ether-based pharmacophores and is a critical component in the "green/earthy" olfactory spectrum of essential oils (e.g., Camellia sinensis, Citrus aurantifolia).[1]
Chemical Identity & Stereochemistry[1][2]
Structural Analysis
The molecule distinguishes itself from common terpene oxides by the position of the double bond on the C5 substituent.[1]
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Core Scaffold: Tetrahydrofuran (THF) ring.[1]
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C2 Substituents: A quaternary center bearing a Methyl group (-CH₃) and a Vinyl group (-CH=CH₂).[1]
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C5 Substituent: An Isopropylidene group (=C(CH₃)₂), connected via an exocyclic double bond.[1]
Critical Distinction: Most commercial "anhydrolinalool oxide" is the isopropenyl form (-C(CH₃)=CH₂).[1] The isopropylidene form discussed here possesses a tetrasubstituted exocyclic double bond, conferring higher stability against oxidation but distinct steric properties.[1]
| Feature | Isopropylidene Form (Target) | Isopropenyl Form (Common Isomer) |
| CAS | 67304-14-7 | 13679-86-2 |
| C5 Group | =C(CH₃)₂ (Exocyclic alkene) | -C(CH₃)=CH₂ (Terminal alkene) |
| Hybridization | C5 is sp² hybridized | C5 is sp³ hybridized |
| Chirality | 1 Chiral Center (C2) | 2 Chiral Centers (C2, C5) |
Physicochemical Properties
Data derived from isomeric analogues and computational models due to the rarity of the isolated pure isomer.[1]
| Property | Value | Notes |
| Molecular Formula | C₁₀H₁₆O | |
| Molecular Weight | 152.23 g/mol | |
| Boiling Point | 174.9°C @ 760 mmHg | Predicted based on polarity/MW |
| Density | 0.925 g/cm³ | Typical for furanoid terpenes |
| LogP | 2.7 - 2.9 | Lipophilic, crosses BBB |
| Refractive Index | 1.48 - 1.50 | Elevated due to exocyclic conjugation |
| Solubility | Ethanol, DMSO, Chloroform | Insoluble in water |
Synthesis & Biosynthetic Pathway[1]
The formation of 5-Isopropylidene-2-methyl-2-vinyltetrahydrofuran is best understood as an acid-catalyzed rearrangement of linalool oxides.[1]
Synthesis Workflow (Laboratory)
The synthesis exploits the dehydration of furanoid linalool oxide.[1] The isopropylidene isomer is the thermodynamic product formed via double-bond migration.[1]
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Precursor: Linalool (oxidized to Linalool Oxide).[1]
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Cyclization: Acid-catalyzed ring closure of epoxy-linalool yields Furanoid Linalool Oxide.[1]
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Dehydration: Treatment with strong acid (e.g., p-TsOH) or dehydration agents (POCl₃) eliminates water to form the isopropenyl isomer (Anhydrolinalool oxide).[1]
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Isomerization: Prolonged acid exposure or thermal treatment causes the migration of the double bond from the terminal (isopropenyl) to the exocyclic (isopropylidene) position to relieve steric strain or maximize hyperconjugation.[1]
Mechanistic Diagram (Graphviz)[1]
Figure 1: Acid-catalyzed synthesis pathway showing the kinetic vs. thermodynamic relationship between the isopropenyl and isopropylidene isomers.[1]
Spectroscopic Characterization
Identification of the isopropylidene form requires distinguishing it from the isopropenyl isomer.[1] NMR is the definitive tool.[1]
Nuclear Magnetic Resonance (NMR) Signatures
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¹H NMR (500 MHz, CDCl₃):
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Vinyl Group (C2): Characteristic ABC system at δ 5.0–6.0 ppm (dd, 1H) and δ 5.1–5.3 ppm (m, 2H).[1]
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Isopropylidene Methyls (C5): Two distinct singlets (or narrow doublets due to allylic coupling) around δ 1.60–1.75 ppm .[1] Crucial: Absence of terminal olefinic protons at δ 4.8 ppm (which would indicate the isopropenyl form).[1]
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Ring Protons (C3, C4): Multiplets at δ 1.8–2.2 ppm.[1]
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-
¹³C NMR:
Mass Spectrometry (GC-MS)[1]
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Molecular Ion: m/z 152 [M]⁺.[1]
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Base Peak: Likely m/z 137 [M - CH₃]⁺ or fragmentation of the vinyl group.[1]
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Diagnostic Fragment: Loss of the isopropylidene fragment or retro-Diels-Alder cleavage of the THF ring.[1]
Experimental Protocol: Isolation & Purification
Note: This protocol assumes a mixture of isomers is obtained from the dehydration of linalool oxide.[1]
Objective:
Enrichment of the 5-isopropylidene isomer from a crude anhydrolinalool oxide mixture.
Reagents:
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Crude Anhydrolinalool Oxide (mixture of isomers)[1]
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p-Toluenesulfonic acid (p-TsOH)[1]
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Toluene (Solvent)[1]
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Saturated NaHCO₃ solution[1]
Methodology:
-
Isomerization Setup: Dissolve 10g of crude mixture in 100mL Toluene. Add 0.5 mol% p-TsOH.
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Reflux: Heat to reflux (110°C) for 4–6 hours. The thermodynamic drive favors the conjugated isopropylidene form.[1]
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Monitoring: Monitor via GC-FID. Look for the shift in retention time (Isopropylidene typically elutes slightly later than Isopropenyl on non-polar columns like DB-5 due to shape/polarizability).[1]
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Quench: Cool to RT and wash with saturated NaHCO₃ to neutralize acid.
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Workup: Separate organic layer, dry over MgSO₄, and concentrate in vacuo.
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Purification: Perform fractional distillation under reduced pressure (10 mmHg). Collect fractions and validate structure via ¹H NMR (look for disappearance of terminal alkene protons).
Applications & Biological Activity[1]
Fragrance & Flavor Industry[1][8]
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Odor Profile: Earthy, leafy, green, with camphoraceous and floral undertones.[1] The isopropylidene isomer contributes to the "dried tea leaf" note found in aged Oolong and Black teas.[1]
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Stability: The exocyclic double bond makes it more resistant to autoxidation compared to the terminal double bond of the isopropenyl isomer, making it a valuable fixative in "Green" type fragrances.[1]
Pharmacological Potential[1][8]
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Antimicrobial: Furanoid terpenes often exhibit membrane-disrupting properties against Gram-positive bacteria.[1]
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Metabolic Probe: Used as a substrate to study cytochrome P450 oxidation of ether-containing terpenes.[1]
References
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National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 6429213, trans-5-Isopropenyl-2-methyl-2-vinyltetrahydrofuran. Retrieved from [Link]
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ChemSrc (2025). 5-isopropylidene-2-methyl-2-vinyltetrahydrofuran: CAS 67304-14-7.[1][2] Retrieved from [Link][1]
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NIST Chemistry WebBook. 2-methyl-2-vinyl-5-isopropyltetrahydrofuran (Related Isomer Data). Retrieved from [Link][1]
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Joint FAO/WHO Expert Committee on Food Additives (JECFA). Safety evaluation of certain food additives: 5-Isopropenyl-2-methyl-2-vinyltetrahydrofuran.[1] Retrieved from [Link][1]
